molecular formula C21H26FN3O B2853663 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 1049411-59-7

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No. B2853663
CAS RN: 1049411-59-7
M. Wt: 355.457
InChI Key: HXYFKHOSIFAMAO-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide, commonly known as FPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPEA is a derivative of piperazine and is synthesized through a multistep process.

Advantages and Limitations for Lab Experiments

FPEA has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor and is selective for this receptor. FPEA also has a long half-life, which makes it suitable for long-term studies. However, FPEA has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on FPEA. One area of interest is the potential use of FPEA in the treatment of anxiety disorders and depression. Another area of interest is the potential use of FPEA in the treatment of cognitive impairment and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of FPEA and its potential side effects.

Synthesis Methods

The synthesis of FPEA involves several steps, including the reaction of 4-Fluoroaniline with 1-(2-bromoethyl)-4-methylpiperazine, followed by the reaction of the resulting compound with 2-(m-tolyl)acetic anhydride. The final product is obtained through purification and isolation.

Scientific Research Applications

FPEA has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. FPEA has also been studied for its potential use in the treatment of neuropathic pain and cognitive impairment.

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-17-3-2-4-18(15-17)16-21(26)23-9-10-24-11-13-25(14-12-24)20-7-5-19(22)6-8-20/h2-8,15H,9-14,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYFKHOSIFAMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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